molecular formula C22H40Na2O7S B15177645 Disodium 1-butyl (R)-12-oxido(sulphonatooxy)oleate CAS No. 71873-02-4

Disodium 1-butyl (R)-12-oxido(sulphonatooxy)oleate

Cat. No.: B15177645
CAS No.: 71873-02-4
M. Wt: 494.6 g/mol
InChI Key: KWZLLWDUAYRVSD-QBIMQRNXSA-M
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Description

Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate is a complex organic compound that belongs to the class of oleates It is characterized by the presence of a butyl group, an oxido group, and a sulphonatooxy group attached to an oleate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate typically involves the esterification of oleic acid with butanol, followed by the introduction of oxido and sulphonatooxy groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of advanced separation techniques to isolate the final product. The industrial production methods are designed to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the oxido and sulphonatooxy groups.

Common Reagents and Conditions

Common reagents used in the reactions of Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products

The major products formed from the reactions of Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects in treating certain diseases.

    Industry: It is utilized in the formulation of detergents, emulsifiers, and other industrial products due to its surfactant properties.

Mechanism of Action

The mechanism of action of Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate involves its interaction with specific molecular targets and pathways. The oxido and sulphonatooxy groups play a key role in its reactivity and biological activity. The compound may interact with cellular membranes, enzymes, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate can be compared with other similar compounds, such as:

    Sodium oleate: A simpler oleate compound without the butyl, oxido, and sulphonatooxy groups.

    Disodium 1-butyl oleate: Lacks the oxido and sulphonatooxy groups, making it less reactive.

    Sodium dodecyl sulfate: A common surfactant with different structural features and applications.

The uniqueness of Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

71873-02-4

Molecular Formula

C22H40Na2O7S

Molecular Weight

494.6 g/mol

IUPAC Name

disodium;[(Z,7R)-18-butoxy-7-oxido-18-oxooctadec-9-enyl] sulfate

InChI

InChI=1S/C22H41O7S.2Na/c1-2-3-19-28-22(24)18-14-9-7-5-4-6-8-12-16-21(23)17-13-10-11-15-20-29-30(25,26)27;;/h8,12,21H,2-7,9-11,13-20H2,1H3,(H,25,26,27);;/q-1;2*+1/p-1/b12-8-;;/t21-;;/m0../s1

InChI Key

KWZLLWDUAYRVSD-QBIMQRNXSA-M

Isomeric SMILES

CCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCCOS(=O)(=O)[O-])[O-].[Na+].[Na+]

Canonical SMILES

CCCCOC(=O)CCCCCCCC=CCC(CCCCCCOS(=O)(=O)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

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